Methyldopa

Overview

Description

Methyldopa belongs to the general class of medicines called antihypertensives. It is used to treat high blood pressure (hypertension). High blood pressure adds to the workload of the heart and arteries. If it continues for a long time, the heart and arteries may not function properly .

Synthesis Analysis

Methyldopa can be synthesized from 4-hydroxy 3-methoxy phenylacetone which reacts with ammonium chloride and potassium cyanide to yield the corresponding racemic mixture of α-aminonitrile. The L-isomer is separated by camphorsulphonic acid salt followed by concentrated sulphuric acid to give the official product methyldopa .

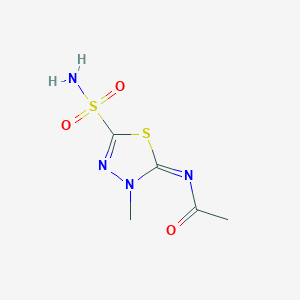

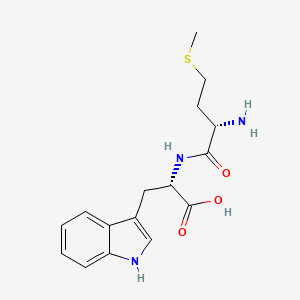

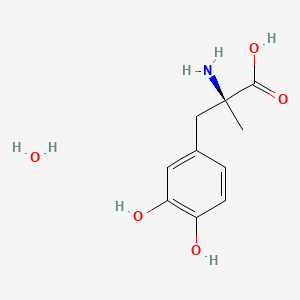

Molecular Structure Analysis

The molecular formula of Methyldopa is C10H13NO4. Its average mass is 211.214 Da and its monoisotopic mass is 211.084457 Da .

Chemical Reactions Analysis

Methyldopa reacts with diazotized p-aminoacetophenone in a basic medium to yield an orange-yellow-colored product having an absorption maximum at 440 nm .

Physical And Chemical Properties Analysis

Methyldopa appears as a colorless or yellowish-white, odorless fine powder. It is soluble in water .

Scientific Research Applications

Antihypertensive Agent

Methyldopa is a centrally acting sympatholytic agent and an antihypertensive agent . It works by binding to alpha (α)-2 adrenergic receptors as an agonist, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals .

Treatment for Hypertensive Crises

Methyldopa is available as an intravenous injection, which is used to manage hypertension when oral therapy is unfeasible and to treat hypertensive crises .

Treatment for Hypertension in Pregnancy

Methyldopa was considered to be useful in certain patient populations, such as pregnant women . It is one of the few antihypertensive medications considered safe for use during pregnancy.

Treatment for Hypertension in Renal Insufficiency

Patients with renal insufficiency can also benefit from Methyldopa . It is one of the recommended antihypertensive agents for patients with kidney disease.

Combination Therapy

Methyldopa is often used in combination with other antihypertensive agents for a more effective treatment. For instance, it is used in combination with hydrochlorothiazide .

Research Tool in Neurobiology

As an analog of DOPA (3,4‐hydroxyphenylanine), Methyldopa is used as a research tool in neurobiology. It helps in the study of dopaminergic and adrenergic systems .

Mechanism of Action

Target of Action

Methyldopa, also known as α-methyldopa or Methyldopa sesquihydrate, primarily targets the alpha (α)-2 adrenergic receptors . These receptors are found in the central nervous system and play a crucial role in regulating the outflow of adrenergic neurons .

Mode of Action

Methyldopa acts as an agonist at the alpha (α)-2 adrenergic receptors . By binding to these receptors, it inhibits the outflow of adrenergic neurons, leading to a reduction in vasoconstrictor adrenergic signals . This results in a decrease in arterial pressure .

Biochemical Pathways

Methyldopa is a prodrug and requires biotransformation to an active metabolite for therapeutic effects . It is metabolized into α-methylnorepinephrine , a false neurotransmitter . This metabolite stimulates the central inhibitory α-adrenergic receptors, resulting in a decreased arterial pressure .

Pharmacokinetics

Methyldopa has a bioavailability of approximately 50% . It is metabolized in the liver and has an elimination half-life of 105 minutes . The renal clearance of methyldopa is about 130 mL/min in normal subjects and is decreased in patients with renal insufficiency .

Result of Action

The primary result of methyldopa’s action is the management of hypertension . By reducing the outflow of adrenergic neurons and vasoconstrictor adrenergic signals, methyldopa decreases arterial pressure . This makes it effective in managing hypertension alone or in combination with other drugs like hydrochlorothiazide .

Action Environment

The efficacy and stability of methyldopa can be influenced by various environmental factors. For instance, renal function can impact the drug’s clearance rate . In patients with renal insufficiency, the renal clearance of methyldopa is decreased, which may affect the drug’s efficacy .

Future Directions

Despite decades of prescribing methyldopa, descriptions of their pharmacokinetics during pregnancy are hampered by a large heterogeneity in the low number of available studies. Further studies on the relationship of both pharmacokinetics and pharmacodynamics during pregnancy and pregnancy-related pathology are urgently needed to prevent undertreatment, overtreatment, and side effects .

properties

IUPAC Name |

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4.H2O/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H2/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJUBZFLFDODNF-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Methyl-L-dopa sesquihydrate | |

CAS RN |

41372-08-1 | |

| Record name | L-Tyrosine, 3-hydroxy-α-methyl-, hydrate (2:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41372-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tyrosine, 3-hydroxy-α-methyl-, hydrate (2:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.